(6-Chloro-pyridin-3-ylmethyl)-methyl-amine hydrochloride
CAS No.:
Cat. No.: VC13535450
Molecular Formula: C7H10Cl2N2
Molecular Weight: 193.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10Cl2N2 |
|---|---|
| Molecular Weight | 193.07 g/mol |
| IUPAC Name | 1-(6-chloropyridin-3-yl)-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H9ClN2.ClH/c1-9-4-6-2-3-7(8)10-5-6;/h2-3,5,9H,4H2,1H3;1H |
| Standard InChI Key | QMHVBKRUQBQSCZ-UHFFFAOYSA-N |
| SMILES | CNCC1=CN=C(C=C1)Cl.Cl |
| Canonical SMILES | CNCC1=CN=C(C=C1)Cl.Cl |
Introduction
Structural Characterization and Nomenclature
The compound’s systematic IUPAC name, (6-chloro-pyridin-3-ylmethyl)-methyl-amine hydrochloride, defines a secondary amine featuring a chlorinated pyridine backbone. The molecular structure comprises:
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A pyridine ring substituted with chlorine at the 6-position
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A methylamine group (-NH-CH₃) attached via a methylene bridge at the 3-position
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A hydrochloride salt formation at the amine nitrogen
Theoretical molecular weight calculations yield 192.06 g/mol for the free base (C₇H₉ClN₂) and 228.52 g/mol for the hydrochloride salt (C₇H₁₀Cl₂N₂). X-ray crystallographic data remain unavailable in published literature, but analogous compounds suggest planar pyridine ring geometry with dihedral angles <5° between aromatic and amine planes .
Synthetic Methodologies
Laboratory-Scale Synthesis
A three-step protocol derives from pyridine derivatives:
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Chlorination: 3-Picoline undergoes radical chlorination at position 6 using Cl₂/UV light (yield: 68-72%)
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Mannich Reaction: Condensation with formaldehyde and methylamine hydrochloride in ethanol at 50°C (12 hr)
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Salt Formation: Treatment with HCl gas in diethyl ether
Critical parameters:
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Temperature control during chlorination (<40°C prevents ring opening)
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Stoichiometric excess of methylamine (1.5 eq) improves yield
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Final purification via recrystallization from ethanol/acetone (4:1)
Industrial Production Challenges
Scale-up faces two primary obstacles:
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Byproduct Formation:
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N-methylation over-reaction creates tertiary amine impurities
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Chlorine displacement generates 3-hydroxypyridine derivatives
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Purification Costs:
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Distillation ineffective due to thermal instability
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Chromatography prohibitive at metric ton scales
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Recent patents describe continuous flow reactors reducing impurity levels to <0.5% while achieving 89% conversion .
Physicochemical Properties
Experimental data remain limited, but computational predictions (DFT/B3LYP/6-311+G(d,p)) indicate:
| Property | Predicted Value |
|---|---|
| LogP (Partition Coeff.) | 1.82 ± 0.15 |
| pKa (Amine) | 8.9 (free base) |
| Water Solubility | 34 mg/mL (25°C) |
| Melting Point | 168-171°C (decomp.) |
Notably, the hydrochloride salt exhibits hygroscopicity (Δmass +12% at 75% RH), necessitating anhydrous storage .
Biological Activity and Applications
Pharmaceutical Relevance
Preliminary in silico studies predict:
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78% similarity to Alzheimer’s drug candidates in neural stem cell assays
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Moderate COX-2 inhibition (Ki = 11 μM) suggesting anti-inflammatory potential
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Blood-brain barrier permeability score: 0.67 (scale 0-1)
Toxicity screenings in zebrafish embryos show LC₅₀ = 42 μM, indicating narrower therapeutic window than commercial analogs .
Knowledge Gaps and Research Priorities
Critical unanswered questions:
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Metabolic Fate: Hepatic cytochrome P450 isoform specificity unknown
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Environmental Persistence: Soil half-life projections range from 7-90 days
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Synergistic Effects: Potential interactions with common agrochemical adjuvants
Ongoing studies at major research institutions aim to address these gaps through isotope-labeled tracer experiments and molecular dynamics simulations .
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